molecular formula C17H15N3O4S2 B2589244 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 941951-67-3

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2589244
CAS No.: 941951-67-3
M. Wt: 389.44
InChI Key: QJWFDAFVJQWDRI-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, a pyridinyl group, and a thiazolyl group

Preparation Methods

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through a condensation reaction between a suitable thioamide and α-haloketone.

    Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the thiazole ring.

    Attachment of the methoxyphenyl group: This can be done via a sulfonylation reaction, where a methoxyphenyl sulfonyl chloride reacts with the intermediate compound.

    Final acetamide formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or thiazolyl rings, where nucleophiles like amines or alkoxides replace existing substituents.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents like dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

    Sulfonylureas: These compounds also contain a sulfonyl group and are known for their use as antidiabetic agents.

    Thiazole derivatives: Compounds with a thiazole ring are widely studied for their biological activities, including antimicrobial and anticancer properties.

    Pyridine derivatives: These compounds are known for their diverse chemical properties and applications in pharmaceuticals and agrochemicals.

Biological Activity

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C15_{15}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight : 317.36 g/mol
  • Functional Groups : Sulfonamide, thiazole, and methoxyphenyl groups.

The presence of these functional groups is crucial for the biological activity exhibited by the compound.

Antitumor Activity

Research has indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antitumor properties. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies and Findings

  • In vitro Studies :
    • A study demonstrated that derivatives similar to this compound displayed IC50_{50} values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
    • Molecular dynamics simulations suggested that the compound interacts with Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Findings

  • Minimum Inhibitory Concentration (MIC) :
    • In vitro tests showed that related compounds had MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
    • Synergistic effects were observed when combined with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components:

Structural ComponentInfluence on Activity
Methoxy GroupEnhances lipophilicity and cellular uptake
Thiazole RingEssential for cytotoxic activity
Sulfonamide MoietyContributes to antimicrobial properties

The proposed mechanism of action involves binding to specific targets within cancer cells and bacteria:

  • Tubulin Interaction : The compound may bind to tubulin, inhibiting its polymerization, which is essential for cell division .
  • Bcl-2 Inhibition : By interacting with Bcl-2 proteins, it may promote apoptosis in cancer cells .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-13-4-6-14(7-5-13)26(22,23)11-16(21)20-17-19-15(10-25-17)12-3-2-8-18-9-12/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFDAFVJQWDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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